1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
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Overview
Description
1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a complex organic compound characterized by its cyclobutane ring structure, methoxymethyl group, and oxycarbonylamino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the cyclobutane ring. One common approach is to start with a suitable cyclobutane derivative and introduce the methoxymethyl group through a methylation reaction. The oxycarbonylamino group can be introduced through a reaction with an isocyanate derivative.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyclobutane ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxycarbonylamino group.
Substitution: Substitution reactions can introduce different substituents on the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with carboxylic acid, ketone, or aldehyde groups.
Reduction Products: Amine derivatives.
Substitution Products: Cyclobutane derivatives with different substituents.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Medicine: It could be explored for its therapeutic properties, potentially leading to new drug candidates.
Industry: Its unique chemical properties may be useful in the development of new industrial processes or products.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
1-(Methoxymethyl)cyclobutane-1-carboxylic acid: Similar structure but lacks the oxycarbonylamino group.
3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid: Similar structure but lacks the methoxymethyl group.
Uniqueness: The presence of both the methoxymethyl and oxycarbonylamino groups in this compound makes it unique compared to similar compounds
Properties
IUPAC Name |
1-(methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8-5-12(6-8,7-17-4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMNIOFGHHVGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(COC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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